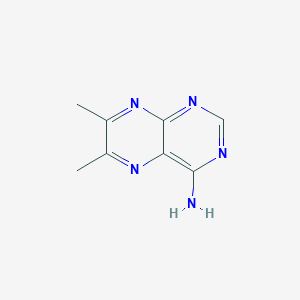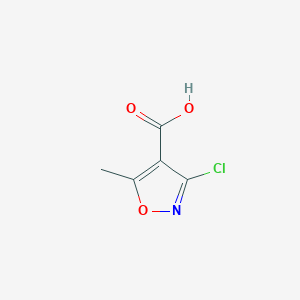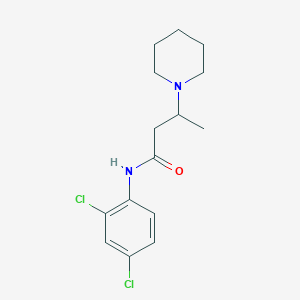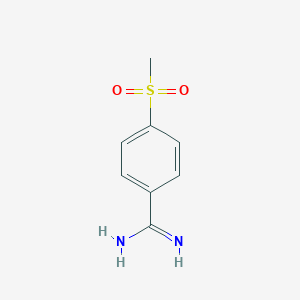![molecular formula C29H25IN2S2 B093388 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide CAS No. 18359-88-1](/img/structure/B93388.png)
1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the activity of enzymes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages And Limitations For Lab Experiments
The advantages of using 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide in lab experiments include its antimicrobial, antitumor, and antioxidant properties. It is also easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the use of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide. One direction is the synthesis of analogs with improved solubility and bioactivity. Another direction is the development of new applications for this compound, such as its use as a fluorescent probe for the detection of other molecules. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Conclusion:
In conclusion, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has shown promising results in various scientific research applications. Its antimicrobial, antitumor, and antioxidant properties make it a useful tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of diseases.
Synthesis Methods
The synthesis of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide has been reported in various studies. One of the commonly used methods involves the reaction of 1-ethyl-2-naphthol, 2-bromoethyl naphthalene, and 2-aminothiophenol in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained by purification using column chromatography.
Scientific Research Applications
This compound has been extensively used in scientific research applications. It has been shown to have antimicrobial, antitumor, and antioxidant properties. It has also been used as a fluorescent probe for the detection of metal ions. In addition, this compound has been used in the synthesis of other compounds with potential biological activity.
properties
CAS RN |
18359-88-1 |
|---|---|
Product Name |
1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide |
Molecular Formula |
C29H25IN2S2 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole;iodide |
InChI |
InChI=1S/C29H25N2S2.HI/c1-3-30-26(32-24-18-16-20-10-5-7-12-22(20)28(24)30)14-9-15-27-31(4-2)29-23-13-8-6-11-21(23)17-19-25(29)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FMJJHXXHXVIAON-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C\C=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/SC5=C1C6=CC=CC=C6C=C5.[I-] |
SMILES |
CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-] |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-] |
Other CAS RN |
18359-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)












